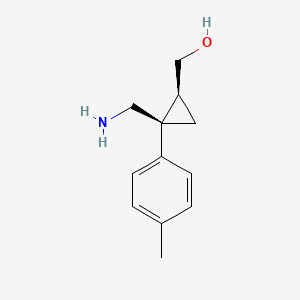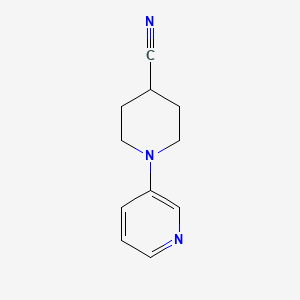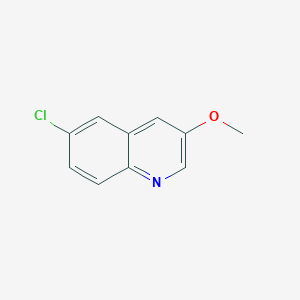
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a fluorine atom at the 6th position, a propyl group attached to the nitrogen atom, and an indane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoro-2,3-dihydro-1H-inden-1-one, which serves as the key intermediate.
Reductive Amination: The key intermediate is subjected to reductive amination using propylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the propyl group to the nitrogen atom.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the indane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of fully hydrogenated indane derivatives.
Substitution: Formation of various substituted indane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound is studied for its properties in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It is used in research to understand its interaction with biological targets and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The fluorine atom and the propyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include receptor binding, enzyme inhibition, or modulation of signaling pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the propyl group, which may affect its biological activity and chemical properties.
N-propyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may influence its reactivity and interaction with molecular targets.
6-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
Uniqueness
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the propyl group, which together contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
284477-77-6 |
|---|---|
Molekularformel |
C12H16FN |
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H16FN/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h3,5,8,12,14H,2,4,6-7H2,1H3 |
InChI-Schlüssel |
OIYBGGMZPJDQCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1CCC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)




![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)

![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)

![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)
